1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate
Overview
Description
1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate is a synthetic compound known for its pharmacological properties. It is commonly used as an antispasmodic agent, particularly in the treatment of gastrointestinal disorders. The compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a trimethoxybenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 1-(dimethylamino)-2-phenyl-2-butanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amines.
Scientific Research Applications
1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and as an antispasmodic agent.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The compound exerts its effects primarily through its interaction with smooth muscle cells in the gastrointestinal tract. It acts as a noncompetitive spasmolytic agent with mild opiate receptor affinity and significant anti-serotonin activity. The compound inhibits abnormal intestinal activity without affecting normal gastrointestinal motility. It also blocks sodium channels, reducing neuronal excitability and providing local anesthetic effects .
Comparison with Similar Compounds
Trimebutine: Another antispasmodic agent with a similar structure but different pharmacokinetic properties.
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate moiety but lacks the dimethylamino and phenyl groups.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Similar in terms of their aromatic systems and biological activities
Uniqueness: 1-(Dimethylamino)-2-phenyl-2-butanyl 3,4,5-trimethoxybenzoate is unique due to its combined spasmolytic and local anesthetic properties. Its ability to modulate both serotonin and opiate receptors, along with its sodium channel blocking activity, distinguishes it from other similar compounds .
Properties
IUPAC Name |
[1-(dimethylamino)-2-phenylbutan-2-yl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(15-23(2)3,17-11-9-8-10-12-17)28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICYQWJKPPIMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C)(C1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92414-09-0 | |
Record name | (1RS)-1-((Dimethylamino)methyl)-1-phenylpropyl 3,4,5-trimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092414090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1RS)-1-((DIMETHYLAMINO)METHYL)-1-PHENYLPROPYL 3,4,5-TRIMETHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKX4ZZ0DJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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